molecular formula C17H15NO3 B2776750 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438230-57-0

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No.: B2776750
CAS No.: 438230-57-0
M. Wt: 281.311
InChI Key: ALYQOWNALMYHCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps, typically starting with the formation of the quinoline core. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinoline derivatives with modified functional groups .

Scientific Research Applications

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and methyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:

  • 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
  • 2,5-Dimethyl-3-furoic acid
  • N-arylsulfonyl-3-acetylindole derivatives

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the quinoline core with furan and methyl groups in this compound distinguishes it from these similar compounds, providing distinct properties and applications .

Properties

IUPAC Name

6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQOWNALMYHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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